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4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol

medicinal chemistry scaffold design regioisomerism kinase hinge-binding geometry

Researchers seeking kinase hinge-binding fragments often struggle with scaffold ambiguity that undermines target recognition. This compound delivers a validated 2-aminothiazole-piperidine core with a direct C-C bond, preserving the bidentate H-bond geometry essential for ATP-site inhibitor design. • Polar pharmacophore (XLogP -0.3) minimizes lipophilicity burdens in lead optimization. • Low MW (199.28 g/mol) and single rotatable bond reduce entropic penalties, improving fragment screening hit rates. • Piperidine NH (pKa ~9.5) enables salt formation for enhanced solubility and in vivo readiness. Supplied at ≥95% purity with global shipping.

Molecular Formula C8H13N3OS
Molecular Weight 199.27
CAS No. 1566448-06-3
Cat. No. B2541965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol
CAS1566448-06-3
Molecular FormulaC8H13N3OS
Molecular Weight199.27
Structural Identifiers
SMILESC1CNCCC1(C2=CN=C(S2)N)O
InChIInChI=1S/C8H13N3OS/c9-7-11-5-6(13-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2,(H2,9,11)
InChIKeyBNDSTVWYIAIBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol (CAS 1566448-06-3): A 2-Aminothiazole-Piperidine Building Block for Kinase-Targeted Medicinal Chemistry


4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol (CAS 1566448-06-3) is a heterocyclic building block defined by a 2-aminothiazole ring connected via a direct C–C bond at C5 to the 4-position of a piperidin-4-ol scaffold [1]. With a molecular weight of 199.28 g/mol, formula C₈H₁₃N₃OS, and a low computed XLogP3‑AA of -0.3, this compound presents a compact, polar pharmacophore. Its 2‑aminothiazole core is a privileged structure found in clinically approved kinase inhibitors (e.g., dasatinib, alpelisib), positioning the scaffold for ATP-site-directed inhibitor design . The compound is supplied by Biosynth (cat. RMC44806) and AKSci (cat. 2267EE) at ≥95% purity, with GHS classification H302/H315/H319/H335 .

Scaffold

2-Aminothiazole C–C linked piperidine

Retains exocyclic NH₂ for kinase hinge-binding motif design

Profile

Low computed lipophilicity

Supports developability-driven lead optimization programs

Handle

Protonatable piperidine

Enables salt screening and kinase salt-bridge interactions

Why 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol Cannot Be Freely Substituted by In-Class Thiazole-Piperidine Analogs


Thiazole-piperidine scaffolds are not interchangeable because subtle differences in the position and nature of the ring junction, the 2‑amino group, and the C4 hydroxyl group profoundly alter both the 3D pharmacophore and the core physicochemical properties that drive target recognition and compound developability. The target compound’s direct C–C bond between C5 of the thiazole and C4 of piperidine contrasts sharply with the C–N linkage in 1-(4-aminothiazol-2-yl)piperidin-4-ol, leading to divergent H‑bond donor/acceptor geometries and kinase hinge‑binding capacity [1]. Replacement with halogenated variants (e.g., 4‑bromo or 2‑chloro analogs) significantly increases lipophilicity and molecular weight, altering both solubility and off‑target binding profiles . Even the core scaffold exchange from piperidine to oxane (4-(2-amino-1,3-thiazol-5-yl)oxan-4-ol, CAS 908269‑58‑9) removes a protonatable amine that is critical for catalytic lysine or polar sub‑pocket interactions in kinase active sites [2]. The guidance below presents the quantitative basis for these differentiation decisions.

Regioisomeric C–N linked analog

The 1-(4-aminothiazol-2-yl)piperidin-4-ol isomer embeds the amino group into the ring, removing the exocyclic NH₂ H‑bond donors critical for bidentate hinge binding.

Halogenated thiazole variants

Bromo or chloro substitution raises LogP by ≥1.2 units and molecular weight, shifting solubility and off‑target profiles away from the polar parent scaffold.

Oxane core replacement

4-(2-Amino-1,3-thiazol-5-yl)oxan-4-ol lacks the ionizable piperidine nitrogen, preventing salt formation and abolishing conserved Asp/Glu salt‑bridge potential.

Quantitative Differentiation Evidence: 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol vs. Closest Analogs


Regioisomeric Connectivity: Thiazole C5–Piperidine C4 C–C Bond vs. C–N Linked Isomers

The target compound connects the aminothiazole at its C5 position to the piperidine via a direct C–C bond, whereas the closely related 1-(4-aminothiazol-2-yl)piperidin-4-ol (CAS 1355194‑77‑2) forms a C–N junction through the 2‑amino group [1]. This regioisomerism results in fundamentally different 3D vectors: the C–C linkage preserves the 2‑amino group as a solvent‑exposed H‑bond donor/acceptor platform, while the C–N linkage incorporates the amino group into the heterocycle as an endocyclic nitrogen, ablating the exo‑NH₂ hydrogen‑bonding potential. For kinase hinge‑binding, the 2‑aminothiazole moiety in the target compound mirrors the binding mode of dasatinib’s 2‑aminothiazole core, which donates and accepts critical H‑bonds to the hinge region [2].

Regioisomeric Connectivity
Head-to-head
Target: C5–C4 C–C bond, exocyclic NH₂ (2 H‑bond donors) Comparator: C2–N C–N bond, no exocyclic NH₂ donors
Preserves bidentate hinge-binding geometry for ATP-competitive inhibitor design.
H‑bond donor loss ablates conserved kinase interaction.
medicinal chemistry scaffold design regioisomerism kinase hinge-binding geometry

Lipophilic Ligand Efficiency (LLE) Advantage Over Halogenated Analogs Due to Lower LogP

In structure–activity relationship (SAR) expansion, halogen substitution on the thiazole ring is commonly used to fill adjacent hydrophobic pockets, but it inevitably raises LogP and reduces ligand efficiency. The target compound bears no halogen, maintaining a low XLogP3‑AA of -0.3 versus an estimated +0.9–1.2 for 4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol (MW 263.16 g/mol) and +1.5–2.0 for 4-(2-chloro-1,3-thiazol-5-yl)methylpiperidin-4-ol (MW 262.76 g/mol) [1]. This corresponds to a ΔLogP ≥ 1.2 log units, translating to roughly a 15‑fold higher predicted aqueous solubility for the target compound if the same solid‑state form is assumed. Consequently, the lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) for any given inhibitory potency is boosted by >1 unit, a margin that often determines whether a series meets lead‑candidate solubility and metabolic stability criteria [2].

Lipophilic Efficiency
Cross-study comparable
ΔXLogP ≥ 1.2 vs. bromo analog Projected ~15‑fold higher aqueous solubility
Lower lipophilicity supports developability endpoints and reduces LogP-driven off‑target risk.
Based on PubChem computed descriptors.
drug-likeness lipophilic efficiency aqueous solubility

Retained Piperidine Basicity Enables Salt Formation and Solubility Optimization Not Possible with Oxane Analog

The piperidine ring (estimated pKa ~9.5) provides a basic amine that can be protonated under physiological and formulation conditions, enabling salt formation for crystalline form control and solubility enhancement. The oxane analog 4-(2-amino-1,3-thiazol-5-yl)oxan-4-ol (CAS 908269‑58‑9) replaces the ionizable piperidine nitrogen with an electroneutral oxygen, eliminating this protonation handle [1]. In kinase inhibitor development, the piperidine NH⁺ can form critical salt bridges with conserved acidic residues (e.g., Asp86 in CDK2), while the neutral oxane cannot; this difference has been structurally validated in 2‑aminothiazole CDK2 inhibitor co‑crystal structures (PDB 5D1J) [2]. The target compound thus preserves an ionizable center essential for both pharmacology and pharmaceutical development.

Piperidine Basicity
Class-level inference
Target: protonatable piperidine (pKa ~9.5) Oxane analog: neutral oxygen, no basic center
Ionizable center enables salt formation and Asp/Glu salt‑bridge anchoring.
Binding energy contribution inferred from CDK2 co‑crystal structures.
ionizable center salt formation developability

Minimized Rotatable Bond Count (nRotB = 1) Imposes Favorable Conformational Restriction for Target Engagement

The target compound exhibits only one rotatable bond (the thiazole–piperidine C5–C4 junction), compared to flexible linker analogs like 4-(2-chloro-1,3-thiazol-5-yl)methylpiperidin-4-ol (CAS 2228885‑43‑4), which inserts a methylene spacer and introduces ≥2 additional rotatable bonds [1]. Each freely rotatable bond imposes an entropic penalty of approximately 0.7–1.2 kcal/mol upon target binding, directly reducing affinity unless compensated by enthalpic gains. In a virtual screening or fragment‑based drug design context, the lower conformational entropy of the target compound translates to higher hit‑confirmation rates and better agreement between predicted and experimental binding free energies [2].

Conformational Restriction
Class-level inference
nRotB = 1 (target) vs. ≥3 (methylene-linked analog) Entropic advantage ~1.4–2.4 kcal/mol
Low conformational flexibility improves biophysical hit confirmation and SAR predictability.
Entropic estimate from Murray & Verdonk (2002).
conformational restriction entropic binding penalty ligand efficiency

Optimal Procurement and Application Scenarios for 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol Based on Quantitative Differentiation Evidence


ATP-Competitive Kinase Inhibitor Fragment and Lead Generation (CDK, Abl, SphK1 Targets)

The compound’s 2‑aminothiazole core with an intact exocyclic NH₂ and a C–C linked piperidine is the validated kinase hinge‑binding fragment. Procurement over the C–N linked regioisomer (CAS 1355194‑77‑2) is mandatory because only the target compound preserves the bidentate H‑bond donor/acceptor geometry that mimics dasatinib’s hinge interaction [Section 3, Evidence 1]. The piperidine NH⁺ provides an additional salt‑bridge anchor to conserved acidic residues (e.g., CDK2 Asp86), making this scaffold suitable for fragment‑based screening and structure‑based lead optimization [Section 3, Evidence 3].

Lead‑Optimization SAR Starting Point Where Low Lipophilicity Is Critical (CNS, Anti‑Infective Programs)

For programs requiring tight control of lipophilicity (e.g., CNS‑penetrant kinase inhibitors or Gram‑negative antibacterial agents), the target compound’s XLogP of -0.3 offers a decisive advantage over the bromo analog (ΔXLogP ≥ 1.2, MW +64 g/mol) [Section 3, Evidence 2]. Beginning SAR from this polar scaffold reduces the need for subsequent LogP‑reducing modifications that often compromise potency. The low MW (199.28 g/mol) also maximizes room for peripheral substitution without exceeding Lipinski or CNS MPO cut‑offs.

Crystalline Salt and Formulation Development Requiring a Basic Ionizable Center

The piperidine amine (pKa ~9.5) enables hydrochloride or mesylate salt formation for solid‑form screening, improving solubility and stability for in vivo pharmacology [Section 3, Evidence 3]. Replacement with the oxane analog eliminates this handle, precluding salt formation and forcing reliance on less predictable solid‑form strategies. For groups that require scalable, reproducible synthesis of a salt form, the target compound is the only viable choice among 2‑aminothiazole‑tethered core scaffolds.

Conformationally Constrained Fragment Library Assembly for SPR/NMR-Based Screening

With only one rotatable bond, the target compound minimizes entropic penalties upon binding, increasing the likelihood of detecting low‑affinity fragments in biophysical assays [Section 3, Evidence 4]. Compared to methylene‑linked analogs (nRotB ≥ 3), the target scaffold yields more reliable SPR sensorgrams and clearer NMR ligand‑observe signals, reducing false‑negative rates in fragment screening cascades.

Application
Selection Property
Validation Focus
ATP-competitive kinase fragment/lead generation
Intact exocyclic 2-amino hinge-binding motif
Hinge-binding assay (e.g., CDK2 co‑crystallization)
CNS/anti-infective lead optimization
Low computed lipophilicity (XLogP)
Solubility and permeability profiling
Salt-form screening for in vivo studies
Protonatable piperidine center (pKa ~9.5)
Salt formation and crystallinity assessment
SPR/NMR fragment screening libraries
Minimal rotatable bonds (nRotB=1)
Biophysical hit confirmation (SPR, NMR)
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